Hexyltriphenylsilane

Description

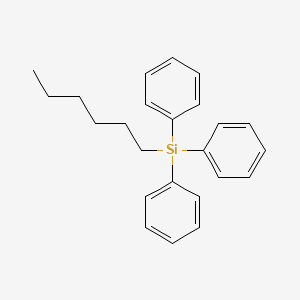

Structure

2D Structure

Properties

Molecular Formula |

C24H28Si |

|---|---|

Molecular Weight |

344.6 g/mol |

IUPAC Name |

hexyl(triphenyl)silane |

InChI |

InChI=1S/C24H28Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3 |

InChI Key |

DAPWIOIEVUBIGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Triphenylchlorosilane (Ph₃SiCl) reacts with hexylmagnesium bromide (C₆H₁₃MgBr) in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. The Grignard reagent attacks the electrophilic silicon center, displacing the chloride ion to form this compound and magnesium chloride byproducts:

The reaction typically proceeds at reflux temperatures (40–66°C) over 4–12 hours, achieving yields of 70–85% after purification. Excess Grignard reagent (1.2–1.5 equivalents) ensures complete substitution, as unreacted Ph₃SiCl can complicate downstream isolation.

Industrial-Scale Considerations

Large-scale production faces challenges in controlling exothermic reactions and managing magnesium salt byproducts. Continuous flow reactors mitigate thermal runaway risks, while aqueous workups (e.g., dilute HCl) precipitate magnesium salts for filtration. Distillation under reduced pressure (0.1–1 mmHg, 180–220°C) isolates this compound as a colorless liquid with >98% purity.

Catalytic Coupling Approaches

Transition metal-catalyzed methods offer atom-economical pathways, though they are less prevalent for this compound due to catalyst costs and selectivity issues.

Palladium-Catalyzed Cross-Coupling

Palladium complexes (e.g., Pd(PPh₃)₄) mediate the coupling of triphenylsilane (Ph₃SiH) with 1-hexene under hydrofunctionalization conditions. This method leverages the anti-Markovnikov addition of Si–H to alkenes:

Yields range from 50–65% at 80–100°C with 2–5 mol% catalyst loading. Side products like disilylation derivatives (Ph₃Si–SiPh₂C₆H₁₃) form at higher temperatures, necessitating careful thermal control.

Redistributive Synthesis

Silane redistribution reactions provide a solvent-free route but require stringent stoichiometric control. Heating a mixture of hexylsilane (C₆H₁₃SiH₃) and triphenylsilane (Ph₃SiH) with catalytic bases (e.g., KOtBu) induces Si–Si bond reorganization:

This method achieves moderate yields (60–70%) but suffers from hydrogen gas evolution and competing oligomerization.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Catalyst/Conditions | Purity (%) |

|---|---|---|---|---|

| Grignard Substitution | 70–85 | 40–66 | Anhydrous THF, N₂ atmosphere | >98 |

| Palladium Catalysis | 50–65 | 80–100 | Pd(PPh₃)₄, 2–5 mol% | 90–95 |

| Redistributive Reaction | 60–70 | 120–150 | KOtBu, solvent-free | 85–90 |

Purification and Characterization

Crude this compound undergoes fractional distillation followed by silica gel chromatography (hexane/ethyl acetate, 95:5) to remove residual magnesium salts or catalyst traces. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

Challenges and Optimization Strategies

-

Moisture Sensitivity : Grignard reagents and chlorosilanes require rigorous drying (molecular sieves, Schlenk techniques).

-

Byproduct Management : Magnesium salts from Grignard reactions reduce yield; ultrasonic-assisted filtration improves throughput.

-

Catalyst Recovery : Palladium catalysts are recycled via ligand functionalization, reducing costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions: Hexyltriphenylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

Reduction: this compound can be reduced to form silanes with lower oxidation states.

Substitution: The phenyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Lower oxidation state silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Hexyltriphenylsilane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.

Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.

Medicine: Research is ongoing into the potential use of this compound in drug delivery systems and as a component in medical devices.

Biological Activity

Hexyltriphenylsilane (HTPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties of HTPS, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hexyl group attached to a triphenylsilane backbone. Its molecular formula is C21H26Si, and it has a molecular weight of approximately 318.52 g/mol. The structure can be represented as follows:

Anticancer Properties

Research indicates that HTPS exhibits anticancer activity through various mechanisms. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which can trigger cell death pathways in malignancies such as breast and prostate cancer .

Table 1: Summary of Anticancer Activity of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via ROS | |

| Prostate Cancer | Cell cycle arrest and apoptosis |

Antimicrobial Activity

HTPS has also shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a disinfectant or preservative in pharmaceutical formulations. The compound's hydrophobic nature allows it to disrupt bacterial membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Activity : A comprehensive study evaluated HTPS's effects on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Results showed significant inhibition of cell proliferation at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of HTPS against clinical isolates of Staphylococcus aureus. The study found that HTPS not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating chronic infections .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Hexyltriphenylsilane and two related compounds: Phenylsilane and Hexamethyldisiloxane .

Reactivity and Stability

- This compound : The absence of reactive Si–H or Si–O bonds makes it chemically stable under ambient conditions. Its bulky substituents hinder nucleophilic or electrophilic attacks, rendering it suitable for applications requiring inertness .

- Phenylsilane : Contains three labile Si–H bonds, enabling participation in hydrosilylation reactions. However, it requires careful handling due to flammability and reactivity with moisture .

- Hexamethyldisiloxane : The siloxane (Si–O–Si) backbone provides exceptional thermal and chemical stability, making it a preferred choice in high-temperature applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexyltriphenylsilane, and how can reaction efficiency be quantified?

- Methodological Guidance : Use Grignard or hydrosilylation reactions with precise stoichiometric control. Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to quantify intermediates and byproducts. Optimize catalysts (e.g., platinum-based) and solvent systems (e.g., toluene or THF) to enhance yield. Calorimetric analysis can track exothermicity and ensure safety .

- Data Reporting : Include yield percentages, purity metrics (via HPLC), and kinetic parameters (e.g., rate constants) in peer-reviewed formats .

Q. Which spectroscopic techniques are most effective for characterizing this compound's structural purity?

- Methodological Guidance : Employ H/C NMR to confirm alkyl and aryl group connectivity. Use FT-IR to identify Si-C and Si-Ph vibrational modes. For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical validation. Cross-validate results with elemental analysis (C/H/Si%) .

- Data Contradictions : Address discrepancies in spectral assignments by comparing against reference databases (e.g., PubChem or SciFinder) and replicate measurements under controlled conditions .

Q. What protocols ensure the stability of this compound during long-term storage?

- Methodological Guidance : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Use TGA/DSC to assess thermal decomposition thresholds .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict this compound's reactivity in novel catalytic systems?

- Methodological Guidance : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to model transition states and activation energies. Validate predictions experimentally via kinetic isotope effects or Hammett plots. Compare computational results with in-situ Raman spectroscopy data for mechanistic insights .

- Data Integration : Use software like Gaussian or ORCA for simulations, and cross-reference with crystallographic data to refine molecular geometries .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

- Methodological Guidance : Re-evaluate calorimetric measurements using adiabatic bomb calorimetry under standardized conditions (IUPAC guidelines). Perform error propagation analysis to identify systematic biases. Collaborate with multi-lab consortia to establish consensus values .

- Critical Analysis : Publish negative results and raw datasets in open-access repositories to facilitate meta-analyses .

Q. How to design experiments assessing the ecological impact of this compound degradation byproducts?

- Methodological Guidance : Simulate environmental degradation via photolysis (UV irradiation) or hydrolysis (pH-varied aqueous solutions). Analyze byproducts using LC-QTOF-MS and assess toxicity via Daphnia magna or algae bioassays (OECD Test Guidelines 201/202). Model bioaccumulation potential using logKow values and QSAR predictions .

- Regulatory Alignment : Align testing protocols with REACH or EPA guidelines for hazard classification .

Data Analysis and Reporting Standards

Q. How should researchers address variability in catalytic performance data across studies?

- Methodological Guidance : Normalize activity metrics (e.g., turnover frequency) to catalyst loading and surface area. Use multivariate ANOVA to isolate factors like solvent polarity or temperature. Report confidence intervals and effect sizes to quantify reproducibility .

Q. What frameworks support the integration of synthetic and computational data in peer-reviewed publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.